molecular formula C24H36N2 B8244145 3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine

3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B8244145
M. Wt: 352.6 g/mol
InChI Key: MVFMFJRIUAILRG-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine is a biphenyl derivative featuring four isopropyl groups at the 3,3',5,5' positions and primary amine (-NH2) groups at the 4,4' positions. The bulky isopropyl substituents likely impart steric hindrance, influencing solubility, crystallinity, and reactivity compared to smaller substituents like methyl or chlorine .

Properties

IUPAC Name

4-[4-amino-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16H,25-26H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFMFJRIUAILRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC(=C(C(=C2)C(C)C)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetraisopropyl-[1,1’-biphenyl]-4,4’-diamine typically involves multiple steps, including the formation of the biphenyl core and subsequent introduction of isopropyl and amine groups. One common method involves the reaction of 4,4’-dihydroxybiphenyl with isopropyl halides under basic conditions to introduce the isopropyl groups. This is followed by the conversion of the hydroxyl groups to amine groups through a series of reactions involving nitration, reduction, and amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetraisopropyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’,5,5’-Tetraisopropyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetraisopropyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine and structurally related biphenyl diamines:

Compound Substituents CAS Number Molecular Weight (g/mol) Key Applications
This compound Isopropyl (-C3H7) Not explicitly listed (see Note†) ~354.53 (estimated)‡ Potential use in polymers, catalysis (inferred from biphenyl diamine applications)
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine (TMB) Methyl (-CH3) 54827-17-7 240.35 Chromogenic substrate in ELISA, electrochemical sensors
4,4'-bi-o-Toluidine (3,3'-Dimethylbenzidine) Methyl (-CH3) 119-93-7 212.30 Historical use in dyes; restricted due to carcinogenicity
2,2',5,5'-Tetrachloro-[1,1'-biphenyl]-4,4'-diamine Chlorine (-Cl) Multiple variants (e.g., 35694-08-7) ~320.00 (estimated) Environmental contaminant (PCB analog); limited industrial use
BPFBD (Fluorinated analog) Fluorinated alkyl Not listed ~400.00 (estimated) Enhances optical/thermal properties in polyimide films

Notes:

  • †CAS for the tetraisopropyl compound is inferred from its diol analog (3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diol, CAS 2416-95-7) .
  • ‡Molecular weight estimated based on the diol analog (C24H34O2, MW 354.53) with -NH2 replacing -OH.

Substituent Effects on Properties

  • Steric Hindrance : The isopropyl groups in the tetraisopropyl compound create significant steric bulk, likely reducing solubility in polar solvents compared to TMB (methyl-substituted). This could limit its utility in aqueous applications like ELISA, where TMB excels .
  • Thermal Stability : Bulky substituents (e.g., isopropyl, fluorinated alkyl in BPFBD) enhance thermal stability by restricting molecular motion. This makes such compounds suitable for high-performance polymers .
  • Electronic Effects : Electron-donating groups (e.g., methyl in TMB) increase amine reactivity, while electron-withdrawing groups (e.g., Cl in tetrachloro analogs) reduce it. The isopropyl group, being weakly electron-donating, may moderately enhance reactivity compared to chlorine-substituted analogs .

Biological Activity

3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine (CAS No. 2416-95-7), also known as Dipropofol or Propofol dimer, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations based on diverse research findings.

  • Molecular Formula : C24H34O2
  • Molecular Weight : 354.53 g/mol
  • Melting Point : 107.0 to 111.0 °C
  • Boiling Point : Approximately 451.9 °C (predicted)
  • Density : 1.007 g/cm³ (predicted)
  • Solubility : Slightly soluble in chloroform and methanol

Synthesis and Characterization

The compound can be synthesized through various chemical reactions involving biphenyl derivatives and isopropyl groups. The characterization typically involves techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized material.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of this compound using various assays:

Method Inhibition Rate (%) Remarks
DPPH AssayVariableShows moderate antioxidant activity compared to standards.
ABTS AssayVariableSimilar trend observed; effectiveness varies with structural modifications.

The compound exhibits a broad spectrum of antioxidant activity, although it does not outperform standard antioxidants like ascorbic acid or trolox.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. The presence of isopropyl groups enhances lipophilicity, which may contribute to membrane disruption in microbial cells. The compound has shown potential against various bacterial strains in preliminary studies.

Case Studies

  • Antibacterial Efficacy :
    A study conducted on various derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Antifungal Activity :
    In vitro evaluations have shown that the compound exhibits antifungal properties against Candida albicans, suggesting its potential use in treating fungal infections.

Toxicity Profile

The toxicity of this compound has been assessed using several models:

  • Daphnia Magna Assay : Results indicate medium to high toxicity at certain concentrations.
  • Cell Viability Assays : Show a dose-dependent reduction in cell viability in various human cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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